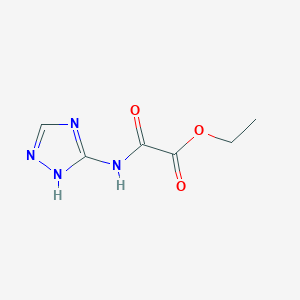
3-(Furan-2-yl)-L-alanylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(2-Amino-3-(furan-2-yl)propanamido)acetic acid is a chiral amino acid derivative that features a furan ring, an amino group, and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Amino-3-(furan-2-yl)propanamido)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carboxylic acid and (S)-2-amino-3-bromopropanoic acid.
Coupling Reaction: The furan-2-carboxylic acid is first activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Amidation: The activated furan-2-carboxylic acid is then reacted with (S)-2-amino-3-bromopropanoic acid to form the desired amide bond under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure (S)-2-(2-Amino-3-(furan-2-yl)propanamido)acetic acid.
Industrial Production Methods
Industrial production methods for (S)-2-(2-Amino-3-(furan-2-yl)propanamido)acetic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(S)-2-(2-Amino-3-(furan-2-yl)propanamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted amides or esters.
科学研究应用
(S)-2-(2-Amino-3-(furan-2-yl)propanamido)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and catalysts.
作用机制
The mechanism of action of (S)-2-(2-Amino-3-(furan-2-yl)propanamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The compound can inhibit or activate enzymes, alter signal transduction pathways, and affect cellular processes.
相似化合物的比较
Similar Compounds
(S)-2-(2-Amino-3-(thiophen-2-yl)propanamido)acetic acid: Similar structure but with a thiophene ring instead of a furan ring.
(S)-2-(2-Amino-3-(pyridin-2-yl)propanamido)acetic acid: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
(S)-2-(2-Amino-3-(furan-2-yl)propanamido)acetic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness allows it to interact differently with biological targets compared to its analogs, making it a valuable compound for research and development.
属性
CAS 编号 |
918957-67-2 |
|---|---|
分子式 |
C9H12N2O4 |
分子量 |
212.20 g/mol |
IUPAC 名称 |
2-[[(2S)-2-amino-3-(furan-2-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C9H12N2O4/c10-7(4-6-2-1-3-15-6)9(14)11-5-8(12)13/h1-3,7H,4-5,10H2,(H,11,14)(H,12,13)/t7-/m0/s1 |
InChI 键 |
FPPXXXHREPXDRN-ZETCQYMHSA-N |
手性 SMILES |
C1=COC(=C1)C[C@@H](C(=O)NCC(=O)O)N |
规范 SMILES |
C1=COC(=C1)CC(C(=O)NCC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


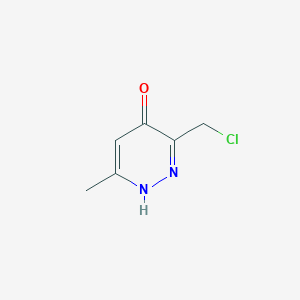
![8-[(4-Aminobutyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B15214847.png)
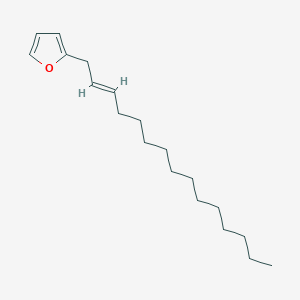
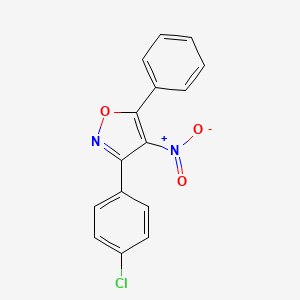
![Imidazo[1,2-a]pyrazin-8-amine, 6-bromo-3-(methoxymethyl)-N-methyl-](/img/structure/B15214881.png)
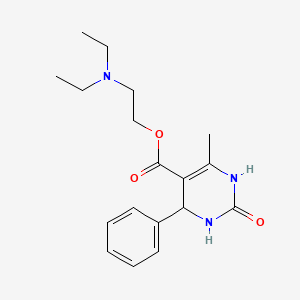
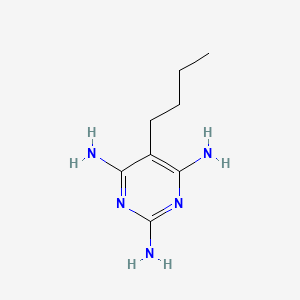

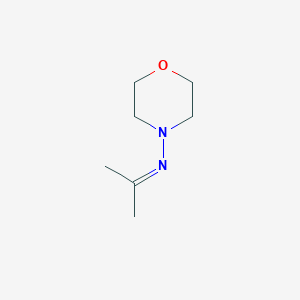
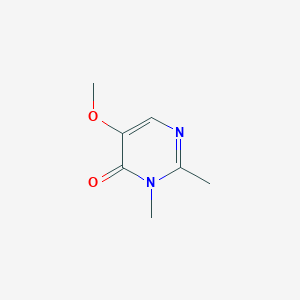

![5-Chloro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15214930.png)
